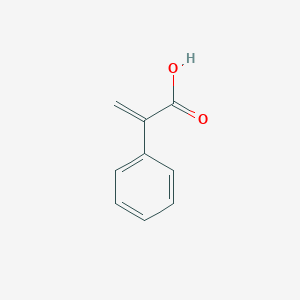

2-Phenylacrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPJWQSDZCGSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075418 | |

| Record name | Benzeneacetic acid, .alpha.-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-38-6 | |

| Record name | α-Phenylacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW16UA35S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenylacrylic acid IUPAC name and CAS number

An In-Depth Technical Guide to 2-Phenylacrylic Acid

This technical guide provides comprehensive information on this compound, including its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis and modification, and an overview of the biological activities of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

This compound, also known as atropic acid, is an organic compound with the systematic IUPAC name 2-phenylprop-2-enoic acid .[1][2][3] Its unique structure, featuring a phenyl group and a carboxylic acid attached to an acrylic backbone, makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Citations |

| IUPAC Name | 2-phenylprop-2-enoic acid | [1][2][3] |

| CAS Number | 492-38-6 | [1][4][5][6] |

| Molecular Formula | C₉H₈O₂ | [1][5][6] |

| Molecular Weight | 148.16 g/mol | [1][2][5][6] |

| Appearance | White to light yellow powder or crystalline powder | [1] |

| Melting Point | 104-110 °C | [1] |

| Boiling Point | ~267 °C (with partial decomposition) | [5] |

| Purity | ≥96% to ≥98% | [4][6] |

| InChI Key | ONPJWQSDZCGSQM-UHFFFAOYSA-N | [1][2] |

| SMILES | C=C(C1=CC=CC=C1)C(=O)O | [1][2] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of phenylacetate (B1230308) with paraformaldehyde in the presence of an alkali, such as potassium carbonate or sodium carbonate.[7] The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a phase transfer catalyst.[7] The resulting 2-phenyl acrylate (B77674) can then be hydrolyzed to yield this compound.[7]

Experimental Protocol: Asymmetric Hydrogenation of this compound

The enantioselective synthesis of (S)-2-phenylpropionic acid, a key precursor for several non-steroidal anti-inflammatory drugs (NSAIDs), can be achieved through the asymmetric hydrogenation of this compound using a chiral catalyst.[4] Below is a detailed protocol adapted from established methodologies.[4]

Materials:

-

This compound

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

-

Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS)

-

Degassed methanol (B129727)

-

Hydrogen gas

-

Autoclave

-

Standard laboratory glassware (Schlenk flask, cannula)

Procedure:

-

Catalyst Preparation (in-situ):

-

In a glovebox, add the rhodium precursor (1 mol%) and the chiral diphosphine ligand (1.1 mol%) to a Schlenk flask.

-

Add degassed methanol to dissolve the components.

-

Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.[4]

-

-

Reaction Setup:

-

In a separate flask, dissolve this compound (1 equivalent) in degassed methanol.

-

Transfer the substrate solution to a high-pressure autoclave.

-

Using a cannula, transfer the prepared catalyst solution to the autoclave.[4]

-

-

Hydrogenation:

-

Seal the autoclave securely.

-

Purge the autoclave with hydrogen gas three times to remove any residual air.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 bar).

-

Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).[4]

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the excess hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography or recrystallization.

-

Determine the enantiomeric excess (ee) of the (S)-2-phenylpropionic acid product using chiral HPLC or GC analysis.[4]

-

Diagrams and Workflows

The following diagram illustrates the experimental workflow for the asymmetric hydrogenation of this compound.

Biological Activity and Applications in Drug Development

While direct research on the biological signaling pathways of this compound is limited, the broader class of cinnamic acid derivatives has been studied for various biological activities. These derivatives are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[8][9] For instance, certain derivatives of cinnamic acid have been shown to interact with cancer-related signaling pathways such as NFκB, AP-1, and Nrf2.[10]

Polyhydroxylated phenylacrylic acid derivatives have been investigated as potential anti-tumor agents, with some showing activity against leukemia and melanoma cell lines.[11] The biological efficacy of these compounds is often linked to the nature and position of substituents on the phenyl ring.[8]

The application of this compound in drug development is primarily as a key intermediate. Its role in the synthesis of 'profen' drugs highlights its importance in the pharmaceutical industry.[4] Furthermore, the development of drug delivery systems, such as those based on polymers like PLGA, is an active area of research for enhancing the bioavailability and targeted delivery of various therapeutic agents, including those derived from or related to phenylacrylic acids.[12][13]

References

- 1. 459050250 [thermofisher.com]

- 2. Atropic acid | C9H8O2 | CID 68114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. CN1418860A - Method for preparing this compound and ester thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. news-medical.net [news-medical.net]

- 11. Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PLGA Based Drug Carrier and Pharmaceutical Applications: The Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polymers Enhancing Bioavailability in Drug Delivery, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]

Atropic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropic acid, systematically known as 2-phenylprop-2-enoic acid, is an unsaturated carboxylic acid of significant interest in organic synthesis and pharmaceutical development. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and a recognized impurity in certain drug products, a thorough understanding of its chemical structure, properties, and reactivity is essential. This technical guide provides an in-depth overview of atropic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in medicinal chemistry.

Chemical Structure and Identification

Atropic acid is characterized by a phenyl group and a carboxylic acid moiety attached to the same carbon of a vinyl group. This arrangement confers upon it a unique reactivity profile.

| Identifier | Value |

| IUPAC Name | 2-phenylprop-2-enoic acid[1] |

| Synonyms | α-Phenylacrylic acid, 2-Phenylacrylic acid, α-Methylenebenzeneacetic acid[2] |

| CAS Number | 492-38-6[1] |

| Molecular Formula | C₉H₈O₂[1] |

| Canonical SMILES | C=C(C(=O)O)C1=CC=CC=C1[1] |

| InChI Key | ONPJWQSDZCGSQM-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of atropic acid are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Weight | 148.16 g/mol [1] |

| Appearance | White to off-white solid[3] |

| Melting Point | 106-107 °C[3] |

| Boiling Point | ~267 °C (with partial decomposition)[3] |

| Water Solubility | 1.3 g/L (at 20 °C)[3] |

| pKa | 3.86 ± 0.11 (Predicted)[3] |

| Storage Temperature | 2-8 °C[4] |

Synthesis of Atropic Acid

Atropic acid can be synthesized through various routes. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: Dehydrohalogenation of 2-Bromo-2-phenylpropanoic Acid

This method involves the reaction of tropic acid with hydrogen bromide to form an intermediate, which is then treated with a base to yield atropic acid.[5]

Methodology:

-

Bromination of Tropic Acid: Tropic acid is reacted with hydrogen bromide (HBr) to produce 2-bromo-2-phenylpropanoic acid.

-

Elimination Reaction: The resulting 2-bromo-2-phenylpropanoic acid is treated with an alcoholic solution of potassium hydroxide (B78521) (KOH).

-

Work-up and Purification: The reaction mixture is acidified, and the precipitated atropic acid is collected by filtration, washed, and can be further purified by recrystallization.

Experimental Protocol 2: Palladium-Catalyzed Carbonylation of Phenylacetylene (B144264)

A more modern approach involves the palladium-catalyzed carbonylation of phenylacetylene.[5]

Methodology:

-

Reaction Setup: In an autoclave, combine phenylacetylene (0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.009 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (0.009 mmol), triethylamine (B128534) (0.6 mmol), phenylsilane (B129415) (0.78 mmol), and N,N-dimethylformamide (3 mL).[5]

-

Carbonylation: Pressurize the autoclave with carbon dioxide to 2 MPa and heat the reaction mixture to 80 °C for 12 hours with stirring.[5]

-

Work-up: After cooling and venting the CO₂, the reaction mixture is acidified with 2M hydrochloric acid.[5]

-

Extraction and Purification: The product is extracted with ethyl acetate (B1210297), and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (2:1) as the eluent to yield atropic acid (82% yield).[5]

Chemical Reactivity and Analysis

Key Chemical Reactions

-

Reduction: Catalytic hydrogenation of atropic acid yields hydratropic acid (2-phenylpropanoic acid).[5]

-

Oxidation: Strong oxidation, for instance with hot potassium permanganate, leads to the cleavage of the double bond and formation of benzoic acid.[5]

-

Addition Reactions: The double bond can undergo various addition reactions, such as the addition of water to form tropic acid.

Spectral Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of atropic acid exhibits characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carbonyl group, and C=C stretching of the vinyl group and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides distinct signals for the vinyl protons, the aromatic protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are instrumental in confirming the structure.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of atropic acid typically shows a molecular ion peak. The fragmentation pattern is characterized by the loss of fragments such as H₂O, CO, and COOH, which is consistent with the fragmentation of carboxylic acids.[6]

Role in Drug Development and Biological Context

Atropic acid is a crucial building block in the synthesis of several pharmaceutical compounds.[7] It is notably an impurity and a synthetic precursor to tropane (B1204802) alkaloids like atropine (B194438) and its derivatives, which are known for their anticholinergic properties.[8] These drugs act as antagonists at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the effects of the parasympathetic nervous system.

While atropic acid itself is not typically the final active molecule that interacts with a specific signaling pathway in a therapeutic context, its role as a precursor is vital. The synthesis of anticholinergic drugs from atropic acid enables the development of therapies for a range of conditions, including bradycardia, ophthalmic disorders, and as an antidote to certain types of poisoning.

Conclusion

Atropic acid is a molecule of fundamental importance in synthetic and medicinal chemistry. Its well-defined structure and reactivity allow for its use as a versatile intermediate in the preparation of a variety of more complex molecules, most notably anticholinergic drugs. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this key chemical entity. A thorough understanding of its properties and synthetic routes is crucial for the efficient and safe development of new pharmaceuticals and other fine chemicals.

References

- 1. Atropic acid | C9H8O2 | CID 68114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atropic acid [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Atropic acid synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. The synthesis routes and applications of atropic acid_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to α-Phenylcrylic Acid

This technical guide provides a comprehensive overview of α-phenyl acrylic acid, also known as 2-phenylacrylic acid or atropic acid. It is intended for researchers, scientists, and professionals in drug development, covering its fundamental chemical properties, relevant experimental protocols, and potential biological significance.

Core Properties of α-Phenylcrylic Acid

α-Phenylcrylic acid is an organic compound featuring a phenyl group attached to an acrylic acid backbone.[1] Its chemical structure lends it to various reactions, including polymerization and esterification, making it a valuable building block in organic synthesis and materials science.[1]

Physicochemical Data

The key quantitative properties of α-phenyl acrylic acid are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₉H₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 148.16 g/mol | [2][3][4][5] |

| IUPAC Name | 2-phenylprop-2-enoic acid | [3][4] |

| CAS Number | 492-38-6 | [1][2][4] |

| Melting Point | 106-107 °C | [2] |

| Boiling Point | ~267 °C (with partial decomposition) | [2] |

| Density | ~1.0061 g/cm³ (estimate) | [2] |

| Synonyms | Atropic acid, this compound | [1][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols relevant to the synthesis and analysis of α-phenyl acrylic acid and its derivatives.

Protocol 1: Asymmetric Hydrogenation of this compound

This protocol details a general method for the enantioselective synthesis of (S)-2-phenylpropionic acid, a key chiral building block for non-steroidal anti-inflammatory drugs (NSAIDs), via the asymmetric hydrogenation of this compound using a rhodium-based catalyst.[6]

Materials:

-

[Rh(COD)₂]BF₄ (Catalyst Precursor)

-

(R,R)-Me-DuPHOS (Chiral Ligand)

-

This compound (Substrate)

-

Anhydrous, Degassed Methanol (B129727) (Solvent)

-

High-Purity Hydrogen Gas

-

High-Pressure Autoclave

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in degassed methanol. Stir the solution to allow for the formation of the active chiral catalyst.

-

Reaction Setup: In a separate flask, dissolve the this compound (1 equivalent) in degassed methanol.

-

Hydrogenation:

-

Transfer the substrate solution to the high-pressure autoclave.

-

Using a cannula, transfer the prepared catalyst solution to the autoclave.

-

Seal the autoclave and purge it with hydrogen gas three times to create an inert atmosphere.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 bar).

-

Stir the reaction mixture at a specified temperature (e.g., 25 °C) for a set duration (e.g., 12 hours).[6]

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the excess hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting residue can be purified using column chromatography or recrystallization.

-

The enantiomeric excess of the (S)-2-phenylpropionic acid product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[6]

-

Caption: Experimental workflow for the asymmetric hydrogenation of this compound.

Protocol 2: Analysis of Phenylacrylic Acids by HPLC

This protocol provides a general framework for the quantitative analysis of phenylacrylic acids and related aromatic acids in a sample matrix using High-Performance Liquid Chromatography (HPLC).[7][8]

Instrumentation:

-

HPLC System with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).

-

Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB-C18).[8]

Reagents:

-

HPLC-grade methanol and water.

-

Ammonia (B1221849) water or another suitable buffer for the mobile phase.

-

Certified standards of the aromatic acids to be analyzed.

Procedure:

-

Standard Preparation:

-

Prepare individual stock solutions of each aromatic acid standard (e.g., 1.0 mg/mL) in a suitable solvent mixture, such as methanol/water with a small amount of ammonia water to aid dissolution.[8]

-

From the stock solutions, prepare a mixed working standard solution containing all analytes at a known concentration (e.g., 25 µg/mL).[8]

-

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the solution through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter before analysis.[8]

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase. The mobile phase composition will depend on the specific analytes but often consists of a gradient of buffered aqueous solution and an organic solvent like methanol.

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Monitor the elution of the compounds using the DAD at an appropriate wavelength (e.g., 300 nm).[7]

-

-

Quantification:

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the concentration of each analyte in the sample by comparing its peak area to the peak area of the corresponding standard in the calibration curve.

-

Biological Activity and Signaling Pathways

While research specifically on α-phenyl acrylic acid's interaction with signaling pathways is emerging, studies on related hydroxycinnamic acids and cinnamaldehyde (B126680) provide valuable insights. These compounds are known to modulate key signaling pathways implicated in cancer and inflammation.[9] Phenolic acids, as a class, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[10][11]

Bioactive compounds found in cinnamon, such as cinnamic acid, have been shown in laboratory studies to influence several cancer-related signaling pathways:[9]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation and survival. Cinnamon extracts have been observed to inhibit the expression of key proteins in this pathway, potentially reducing tumor growth.[9]

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to external stimuli. Cinnamic acid derivatives may reduce the phosphorylation of MAPK, contributing to anti-proliferative effects.[9]

-

NF-κB and AP-1: These transcription factors are activated by inflammatory stimuli and play a role in cell survival. Phytochemicals, including those related to phenylacrylic acid, have been shown to reduce the activity of these factors.[9]

-

Nrf2 Pathway: This pathway regulates antioxidant and detoxification genes. Cinnamaldehyde is a known activator of Nrf2, which may be beneficial for cancer prevention.[9]

The diagram below illustrates a hypothetical model of how α-phenyl acrylic acid or its derivatives might interact with these critical cellular signaling pathways, leading to downstream effects on cell fate.

Caption: Hypothetical signaling pathways modulated by α-phenyl acrylic acid derivatives.

References

- 1. CAS 492-38-6: α-Phenylacrylic acid | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Atropic acid | C9H8O2 | CID 68114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. agilent.com [agilent.com]

- 9. news-medical.net [news-medical.net]

- 10. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Phenylacrylic Acid: A Technical Guide

Introduction

2-Phenylacrylic acid, also known as atropic acid, is a carboxylic acid with the chemical formula C₉H₈O₂. Its structure, featuring a phenyl group and an acrylic acid moiety, makes it a valuable building block in organic synthesis and a subject of interest in pharmaceutical development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of reaction pathways involving this compound. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables. This information is critical for the structural elucidation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43-7.47 | m | 2H | C₆H₅ (ortho-protons) |

| 7.35-7.41 | m | 3H | C₆H₅ (meta- and para-protons) |

| 6.56 | s | 1H | =CH₂ (vinylic proton) |

| 6.04 | s | 1H | =CH₂ (vinylic proton) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.22 | C=O (Carboxylic Acid) |

| 140.78 | =C< (Quaternary vinylic carbon) |

| 136.25 | C (Aromatic quaternary carbon) |

| 129.55 | CH (Aromatic) |

| 128.59 | CH (Aromatic) |

| 128.50 | =CH₂ (Vinylic carbon) |

| 128.28 | CH (Aromatic) |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| ~1706 | C=O stretch (Carboxylic Acid) |

Sample preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 103 | High | [M - COOH]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI)[2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer, and the ¹³C NMR spectrum was recorded on a 100 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of this compound was mixed with potassium bromide (KBr) and pressed into a thin pellet.[1] The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the instrument, and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).[2][3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Phenylacrylic Acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-phenylacrylic acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative NMR data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of the molecular structure and analytical workflow.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the phenyl group and the vinyl protons of the acrylic acid moiety. The acidic proton of the carboxylic acid group is often broad and may not be consistently observed.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43-7.47 | Multiplet | 2H | H-2', H-6' |

| 7.35-7.41 | Multiplet | 3H | H-3', H-4', H-5' |

| 6.56 | Singlet | 1H | H-3a |

| 6.04 | Singlet | 1H | H-3b |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1]

Note on Coupling Constants: The two vinyl protons (H-3a and H-3b) are geminal and would be expected to show a coupling constant (²JHH) in the range of 0-3 Hz.[2] However, in the reported spectrum, they appear as distinct singlets, suggesting a very small or unresolved coupling.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The spectrum shows distinct signals for the carbonyl carbon, the carbons of the double bond, and the carbons of the phenyl ring.

| Chemical Shift (δ) ppm | Assignment |

| 172.22 | C-1 |

| 140.78 | C-2 |

| 136.25 | C-1' |

| 129.55 | C-3 |

| 128.59 | C-3', C-5' |

| 128.50 | C-4' |

| 128.28 | C-2', C-6' |

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[1]

Experimental Protocols

The following section details the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of solid organic compounds like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The following steps outline a standard procedure:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

-

Dissolution: Agitate the vial to ensure complete dissolution of the solid. Gentle warming or vortexing can be applied if necessary.

-

Filtration and Transfer: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions caused by suspended solids.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Decoupling: Broadband proton decoupling is applied to simplify the spectrum to single lines for each carbon.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound with atom numbering for spectral assignment and the general workflow for NMR spectral analysis.

Caption: Chemical structure of this compound with atom numbering.

Caption: General workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the FTIR Spectrum and Vibrational Analysis of 2-Phenylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum and vibrational analysis of 2-Phenylacrylic acid (also known as atropic acid). This document details experimental protocols, presents a thorough analysis of its vibrational modes, and discusses the synergy between experimental and computational methods in elucidating its molecular structure and dynamics.

Introduction to this compound

This compound (C₉H₈O₂) is an organic compound featuring a phenyl group and a carboxylic acid group attached to an acrylic acid backbone.[1][2][3] Its structure lends itself to a variety of chemical reactions and makes it a subject of interest in organic synthesis and materials science. Vibrational spectroscopy, particularly FTIR, is a powerful non-destructive technique for the characterization of such molecules, providing a unique fingerprint based on the vibrational modes of its functional groups.[4]

Experimental Protocol: FTIR Spectroscopy of this compound

A detailed and standardized protocol is crucial for obtaining a high-quality FTIR spectrum of this compound. The following procedure outlines the necessary steps for sample preparation and analysis using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.

2.1. Materials and Equipment

-

This compound (solid powder)

-

FTIR spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

-

Computer with FTIR software

2.2. Experimental Workflow

The following diagram illustrates the general workflow for obtaining the FTIR spectrum of this compound.

Caption: Experimental workflow for FTIR analysis of this compound.

2.3. Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to evaporate completely.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans to improve the signal-to-noise ratio.

-

Data Processing: The collected interferogram is automatically converted to an absorbance or transmittance spectrum via a Fourier transform. Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the absorption bands.

-

Cleaning: After the measurement, clean the ATR crystal and the press tip thoroughly.

Vibrational Analysis of this compound

The vibrational spectrum of this compound can be interpreted by assigning the observed absorption bands to specific molecular vibrations. The assignments are based on characteristic group frequencies for the phenyl, carboxyl, and vinyl moieties.

3.1. Data Presentation: Vibrational Frequencies and Assignments

The following table summarizes the expected experimental and theoretical vibrational frequencies for this compound. The assignments are based on the analysis of similar molecules and characteristic group frequencies.

| Vibrational Mode Description | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching (Carboxylic Acid Dimer) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| Vinyl C-H Stretching | 3080 - 3020 | Medium |

| C=O Stretching (Carboxylic Acid Dimer) | 1710 - 1680 | Strong |

| C=C Stretching (Vinyl) | 1640 - 1620 | Medium |

| Aromatic C=C Stretching | 1600, 1580, 1500, 1450 | Medium to Strong |

| In-plane O-H Bending | 1440 - 1395 | Medium |

| C-O Stretching (Carboxylic Acid) | 1320 - 1210 | Strong |

| Out-of-plane O-H Bending | 950 - 900 | Broad, Medium |

| Aromatic C-H Out-of-plane Bending | 770 - 730 and 710 - 690 | Strong |

3.2. Interpretation of Key Vibrational Modes

-

O-H Stretching: The carboxylic acid group of this compound is expected to form intermolecular hydrogen bonds, resulting in a very broad and strong absorption band in the 3300-2500 cm⁻¹ region.

-

C-H Stretching: The sharp bands between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl ring and the vinyl group.

-

C=O Stretching: A very strong and sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the dimerized carboxylic acid.

-

C=C Stretching: The stretching vibrations of the vinyl C=C double bond and the aromatic C=C bonds appear in the 1640-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions corresponding to various bending and stretching vibrations (C-O, C-C, C-H bending). These bands are unique to the molecule's overall structure.

Synergy of Experimental and Computational Analysis

For a more detailed and accurate vibrational assignment, experimental FTIR data is often complemented by computational methods, such as Density Functional Theory (DFT).

4.1. Computational Approach

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: The vibrational frequencies and their corresponding infrared intensities are calculated for the optimized structure.

-

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied to improve the agreement with the experimental spectrum.

-

Visualization: The normal modes of vibration can be animated to visualize the atomic motions associated with each calculated frequency, aiding in the definitive assignment of the experimental bands.

The following diagram illustrates the relationship between experimental and theoretical vibrational analysis.

Caption: Interplay between experimental and theoretical vibrational analysis.

Conclusion

The FTIR spectrum of this compound provides valuable information about its molecular structure and functional groups. A systematic experimental approach combined with computational analysis allows for a detailed and accurate assignment of its vibrational modes. This in-depth understanding is crucial for quality control, reaction monitoring, and the development of new materials and pharmaceuticals based on this versatile molecule.

References

A Comprehensive Technical Guide to the Solubility of 2-Phenylacrylic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-phenylacrylic acid (also known as atropic acid), a key intermediate in the synthesis of various pharmaceuticals and organic compounds. Understanding its solubility in common organic solvents is critical for process development, purification, and formulation. This document summarizes known quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. The following table summarizes the currently available quantitative data. It is important to note that for many common organic solvents, experimental determination is necessary to establish exact solubility values.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| Water | 20 | 1.3 g/L[1][2] | ~0.0088 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL* | ~0.169 |

*Note: This value for DMSO was achieved with sonication, which may suggest kinetic solubility rather than thermodynamic equilibrium solubility.

Qualitative Solubility Information

Qualitative assessments provide a general understanding of this compound's solubility profile. It is reported to be sparingly soluble in water but dissolves more readily in several organic solvents.[1]

-

Ethanol[1]

-

Ether[1]

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Toluene

-

Acetone

-

Benzene

-

Carbon Disulfide

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, the following experimental methodologies are recommended.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

a. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for quantification (e.g., UV/Vis Spectrophotometer or HPLC)

b. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifugation can be used to facilitate phase separation.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid aspirating solid particles, the pipette tip should be fitted with a filter or the supernatant can be filtered through a syringe filter compatible with the organic solvent.

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute). The container with the dried solute is weighed again, and the mass of the dissolved this compound is determined.

-

UV/Vis Spectroscopy: If this compound exhibits a chromophore, a calibration curve of absorbance versus concentration in the specific solvent should be prepared. The filtered saturated solution is appropriately diluted to fall within the linear range of the calibration curve, and its absorbance is measured. The concentration of the saturated solution can then be calculated.

-

High-Performance Liquid Chromatography (HPLC): Similar to UV/Vis spectroscopy, a calibration curve of peak area versus concentration is required. The filtered saturated solution is diluted and injected into the HPLC system to determine its concentration.

-

Experimental Workflow for Solubility Determination

Signaling Pathways and Logical Relationships

In the context of solubility, there are no direct biological signaling pathways to depict. However, the logical relationship between the physicochemical properties of this compound and its solubility can be illustrated.

Factors Influencing Solubility

This diagram illustrates that the solubility of this compound is a function of the interplay between its own properties (such as the polarity of the carboxylic acid group and its ability to form hydrogen bonds), the properties of the solvent, and the experimental conditions. The crystal lattice energy of the solid solute must be overcome by the interactions with the solvent for dissolution to occur. Temperature generally has a positive effect on solubility for solids, while the effect of pressure is more significant for gases.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Phenylacrylic acid, also known as Atropic acid. It includes detailed experimental protocols for the determination of these critical physicochemical properties, essential for laboratory work and drug development processes.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the identification and purity assessment of chemical compounds. This compound is a solid at room temperature, appearing as a white to off-white powder or crystalline solid.

| Physical Property | Value |

| Melting Point | 104 - 110 °C |

| Boiling Point | ~267 °C (with partial decomposition) |

Note: The reported values represent a range compiled from various sources. Purity of the sample can significantly influence these values.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of this compound.

Melting Point Determination: Capillary Method

This method is the most common technique for determining the melting point of a solid crystalline compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate can be used to quickly determine a rough estimate.

-

Accurate Determination: For a precise measurement, begin heating the block at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.

-

Data Recording: Record the full melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube and gently heat it until it melts.

-

Assembly: Attach the small test tube containing the molten sample to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a capillary tube, with the sealed end facing up, into the molten sample within the test tube.

-

Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube containing heat-resistant oil. The oil level should be high enough to immerse the sample and the thermometer bulb.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Caution: Note that this compound may partially decompose at its boiling point. This may be observed as a darkening of the liquid or the evolution of fumes.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a derivative of this compound, specifically the asymmetric hydrogenation to produce (S)-2-Phenylpropionic acid, a chiral building block for pharmaceuticals.

This guide provides foundational data and methodologies crucial for the handling and characterization of this compound in a research and development setting. Adherence to these protocols will ensure accurate and reproducible results.

Quantum Chemical Calculations for 2-Phenylacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacrylic acid, also known as atropic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Its structure, featuring a phenyl group and an acrylic acid moiety, presents a conjugated system that influences its reactivity and spectroscopic properties. Understanding the molecule's geometric, vibrational, and electronic characteristics is crucial for applications ranging from synthesis planning to rational drug design. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful computational approach to elucidate these properties at the molecular level.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing insights into its electronic structure and associated properties. For a molecule like this compound, DFT is a widely used method due to its balance of computational cost and accuracy.

A typical workflow for the quantum chemical analysis of an organic molecule involves several key steps:

Data Presentation: Calculated and Experimental Properties

The following tables summarize the types of quantitative data obtained from quantum chemical calculations and the corresponding experimental values for this compound where available.

Table 1: Geometric Parameters (Optimized vs. Experimental)

Computational methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), are used to determine the molecule's lowest energy conformation. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography, if available. As of now, a publicly available crystal structure for this compound has not been identified in the conducted searches.

| Parameter | Atom IDs | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | |||

| C=O | C8=O2 | Data not available | Data not available |

| C-O | C8-O1 | Data not available | Data not available |

| Cα=Cβ | C7=C9 | Data not available | Data not available |

| Cα-C(phenyl) | C7-C1 | Data not available | Data not available |

| Cα-C(carboxyl) | C7-C8 | Data not available | Data not available |

| Bond Angles | |||

| C(phenyl)-Cα=Cβ | C1-C7=C9 | Data not available | Data not available |

| C(carboxyl)-Cα=Cβ | C8-C7=C9 | Data not available | Data not available |

| O=C-O | O2=C8-O1 | Data not available | Data not available |

| Dihedral Angles | |||

| Phenyl-Acryl | C2-C1-C7=C9 | Data not available | Data not available |

| Acryl-Carboxyl | C9=C7-C8=O2 | Data not available | Data not available |

Note: Specific calculated and experimental geometric parameters for this compound were not found in the performed literature search. The table serves as a template for data presentation.

Table 2: Vibrational Frequencies (Calculated vs. Experimental FT-IR)

Frequency calculations are performed at the same level of theory as the geometry optimization. These calculations predict the vibrational modes of the molecule, which can be correlated with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR Frequency (cm⁻¹)[1] | Assignment |

| O-H stretch | Data not available | Broad band ~3000 | Carboxylic acid |

| C-H stretch (aromatic) | Data not available | ~3060 | Phenyl group |

| C-H stretch (vinyl) | Data not available | ~3030 | Acrylate group |

| C=O stretch | Data not available | 1706 | Carboxylic acid |

| C=C stretch (vinyl) | Data not available | ~1630 | Acrylate group |

| C=C stretch (aromatic) | Data not available | ~1600, 1495, 1450 | Phenyl group |

| O-H bend | Data not available | ~1420 | Carboxylic acid |

| C-O stretch | Data not available | ~1290 | Carboxylic acid |

| C-H bend (out-of-plane) | Data not available | ~930, 770, 700 | Phenyl and vinyl groups |

Note: Specific calculated vibrational frequencies for this compound were not found. The experimental data is based on the provided FT-IR spectrum.[1]

Table 3: Electronic Properties (HOMO-LUMO Analysis)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior, including its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter in this analysis.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific HOMO-LUMO energy values for this compound were not found in the literature search.

Table 4: Spectroscopic Data (Calculated vs. Experimental)

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), while methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts.

| Spectrum | Parameter | Calculated Value | Experimental Value |

| UV-Vis | λmax (nm) | Data not available | Data not available for this compound. For the related trans-cinnamic acid, λmax is ~273 nm.[2] |

| ¹H NMR | δ (ppm) | Data not available | 7.43-7.47 (m, 2H), 7.35-7.41 (m, 3H), 6.56 (s, 1H), 6.04 (s, 1H)[1] |

| ¹³C NMR | δ (ppm) | Data not available | 172.22, 140.78, 136.25, 129.55, 128.59, 128.50, 128.28[1] |

Note: Calculated spectroscopic data for this compound were not found. Experimental NMR data is from a supplementary information file.[1]

Experimental Protocols & Computational Methodologies

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the reaction of phenylacetic acid with paraformaldehyde in the presence of a base.

A detailed experimental protocol can be found in various patents and chemical literature.[2]

Computational Details

The following outlines a standard computational methodology for obtaining the theoretical data presented in the tables above.

Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.

Methodology:

-

Geometry Optimization:

-

The initial structure of this compound is built using a molecular editor.

-

A geometry optimization is performed using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.

-

The optimization is run until a stationary point on the potential energy surface is found.

-

-

Frequency Calculation:

-

A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

The calculated vibrational frequencies and their corresponding IR intensities are obtained. These are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

-

-

Electronic Property Calculations:

-

HOMO-LUMO Analysis: The energies of the frontier molecular orbitals (HOMO and LUMO) are obtained from the output of the geometry optimization calculation. The energy gap is then calculated as E(LUMO) - E(HOMO).

-

UV-Vis Spectrum: A Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry to obtain the electronic excitation energies and oscillator strengths. The simulated spectrum can then be plotted.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. This calculation is performed on the optimized geometry, and the resulting shielding tensors are converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

-

Conclusion

References

A Theoretical Investigation into the Electronic Structure of Atropic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Published: December 20, 2025

Abstract

This technical guide outlines a comprehensive theoretical framework for investigating the electronic structure of atropic acid (2-phenylpropenoic acid). In the absence of extensive published theoretical studies on this specific molecule, this paper serves as a methodological roadmap for researchers. It details the application of Density Functional Theory (DFT) to elucidate the geometric, electronic, and spectroscopic properties of atropic acid. The guide provides detailed computational protocols, standardized data presentation formats, and visual representations of workflows and conceptual relationships to facilitate a foundational understanding of the molecule's reactivity and potential applications in drug development.

Introduction

Atropic acid, with the chemical formula C₉H₈O₂, is an organic compound structurally related to tropic acid, a key component of the anticholinergic drug atropine.[1][2] Its structure, featuring a phenyl group and a carboxylic acid conjugated with a double bond, suggests a rich electronic landscape that governs its chemical reactivity and potential biological activity. Understanding this electronic structure is crucial for predicting its interaction with biological targets and for designing novel derivatives with desired pharmacological properties.

Computational chemistry provides a powerful lens for examining molecular properties at the atomic level.[3][4] This guide details a standard computational workflow using Density Functional Theory (DFT), a robust method for studying the electronic structure of organic molecules, to characterize atropic acid.[5]

Theoretical Framework and Computational Methodology

The primary theoretical approach for this investigation is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[5][6] The calculations would be performed using a quantum chemistry software package like Gaussian or ORCA.

Experimental Protocol: Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Objective: To find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

-

Methodology:

-

An initial structure of atropic acid is constructed using molecular modeling software.

-

The geometry is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely used for its accuracy with organic systems.[5][7]

-

The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions and polarization functions for both heavy atoms and hydrogens.[7]

-

The optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate an aqueous environment.[8]

-

The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps fall below predefined threshold values.

-

Experimental Protocol: Vibrational Frequency Analysis

To confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum, a frequency calculation is performed.

-

Objective: To calculate the vibrational modes of the molecule. A stable structure will have no imaginary frequencies.[9]

-

Methodology:

-

Using the optimized geometry from the previous step, a frequency analysis is conducted at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the structure is a local minimum.

-

The calculated frequencies, after applying a standard scaling factor to account for anharmonicity, can be compared with experimental IR spectra for validation.[10]

-

Experimental Protocol: Electronic Property Analysis

With a validated stable structure, key electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

-

Objective: To analyze the distribution and energy of electrons within the molecule.

-

Methodology:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability.[11][12] A smaller gap generally indicates higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map provides a visual guide to the charge distribution. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, typically blue) are prone to nucleophilic attack.[2]

-

Predicted Data Presentation

The quantitative results from the theoretical calculations should be organized into clear, structured tables for easy interpretation and comparison. The following tables present a hypothetical but realistic format for the expected data for atropic acid.

Table 1: Predicted Optimized Geometric Parameters for Atropic Acid (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Bond/Angle/Dihedral | Value |

| Bond Lengths (Å) | C=C | 1.34 |

| C-C (phenyl) | 1.40 | |

| C-COOH | 1.48 | |

| C=O | 1.21 | |

| O-H | 0.97 | |

| Bond Angles (°) | C-C=C | 122.5 |

| C-C-O | 115.0 | |

| O=C-O | 123.0 | |

| Dihedral Angles (°) | Phenyl-C=C-COOH | 15.0 |

Table 2: Predicted Electronic Properties of Atropic Acid (Note: These are hypothetical values for illustrative purposes.)

| Property | Value (Gas Phase) | Value (Aqueous) |

| HOMO Energy | -6.5 eV | -6.7 eV |

| LUMO Energy | -1.8 eV | -1.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | 4.8 eV |

| Dipole Moment | 2.1 Debye | 2.5 Debye |

Table 3: Predicted Major Vibrational Frequencies for Atropic Acid (Note: These are hypothetical values for illustrative purposes.)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3500 | O-H stretch (carboxylic acid) |

| ~3050 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1630 | C=C stretch (alkene) |

| ~1450 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (carboxylic acid) |

Mandatory Visualizations

Visual models are essential for interpreting computational results. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

Caption: A flowchart of the computational methodology for atropic acid.

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Caption: Logical relationships for interpreting MEP map color codes.

Conclusion

This whitepaper provides a robust and detailed computational protocol for the theoretical investigation of atropic acid's electronic structure. By following this workflow—encompassing geometry optimization, frequency analysis, and the calculation of key electronic descriptors like FMOs and MEPs—researchers can generate foundational data to understand the molecule's intrinsic properties. The insights gained from such a study would be invaluable for predicting reactivity, understanding potential intermolecular interactions, and guiding the rational design of atropic acid derivatives for applications in medicinal chemistry and drug development.

References

- 1. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 6. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 7. sujes.selcuk.edu.tr [sujes.selcuk.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Acidity and pKa of 2-Phenylacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acidity and pKa value of 2-phenylacrylic acid, also known as atropic acid. This document summarizes its physicochemical properties, details experimental protocols for pKa determination, and discusses the structural factors influencing its acidity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| IUPAC Name | 2-phenylprop-2-enoic acid | PubChem[1] |

| Synonyms | Atropic acid, α-phenylacrylic acid | ChemBK[2], Polymer Source[3] |

| CAS Number | 492-38-6 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₉H₈O₂ | ChemBK[2] |

| Molecular Weight | 148.16 g/mol | ChemBK[2] |

| Predicted pKa | 3.86 ± 0.11 | ChemBK[2] |

| Water Solubility | 1.3 g/L (at 20°C) | ChemBK[2] |

| Melting Point | 106-107°C | ChemBK[2] |

| Appearance | White to off-white powder | ChemBK[2] |

Understanding the Acidity of this compound

The acidity of this compound is primarily determined by the dissociation of the carboxylic acid proton to form the carboxylate anion. The pKa value is a quantitative measure of this acidity; a lower pKa indicates a stronger acid. The predicted pKa of 3.86 suggests that this compound is a moderately strong carboxylic acid.[2]

Several structural features of the molecule influence its acidity. The following diagram illustrates the key factors affecting the acidity of this compound.

Caption: Factors affecting the acidity of this compound.

The phenyl group, being electron-withdrawing, exerts a negative inductive effect (-I), which helps to stabilize the negative charge of the carboxylate anion upon deprotonation. Furthermore, the sp² hybridization of the alpha-carbon, to which the carboxyl group is attached, is more electronegative than an sp³ hybridized carbon, further contributing to the stabilization of the conjugate base. Resonance delocalization of the negative charge across the two oxygen atoms of the carboxylate group is the primary reason for the acidity of carboxylic acids in general.

Experimental Protocols for pKa Determination

Potentiometric Titration

This classical method involves titrating a solution of the acid with a strong base and monitoring the pH.

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent such as ethanol (B145695) or methanol (B129727) may be necessary. Also, prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place a known volume of the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized base in small, precise increments from a burette. After each addition, allow the pH reading to stabilize before recording it along with the volume of base added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest slope on the titration curve. The pKa is the pH at the point where half of the volume of base required to reach the equivalence point has been added. This can be determined from the graph or by using the first or second derivative of the titration curve.

NMR Spectroscopy

This method relies on the change in the chemical shift of protons or carbons near the acidic center as a function of pH.

Workflow Diagram:

Caption: Workflow for pKa determination by NMR spectroscopy.

Detailed Methodology:

-

Sample Preparation: Prepare a series of samples of this compound in a deuterated solvent (e.g., D₂O) across a range of pH values (e.g., from pH 2 to pH 6). The pH can be adjusted using small amounts of DCl or NaOD.

-

pH Measurement: Accurately measure the pH of each NMR sample.

-

NMR Data Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra for each sample under constant temperature conditions.

-

Data Analysis: Identify a nucleus whose chemical shift is sensitive to the ionization state of the carboxyl group. For this compound, the vinyl protons or the α-carbon would be suitable candidates. Plot the observed chemical shift (δ) of this nucleus as a function of the measured pH. The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. The data can be fitted to the following equation:

δ_obs = (δ_HA * [HA] + δ_A⁻ * [A⁻]) / ([HA] + [A⁻])

where δ_obs is the observed chemical shift, δ_HA and δ_A⁻ are the chemical shifts of the fully protonated and deprotonated species, respectively, and [HA] and [A⁻] are their respective concentrations at a given pH. The pKa can be extracted from this fitting.[2]

Conclusion

References

Stereoisomerism in 2-Phenylacrylic acid derivatives

An In-depth Technical Guide on Stereoisomerism in 2-Phenylacrylic Acid Derivatives

Abstract